Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate
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Overview
Description
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is an organic compound with the molecular formula C15H22N2O6. It is known for its unique chemical structure, which includes a 3,4-dimethoxyphenyl group and two carbamate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate typically involves the reaction of 3,4-dimethoxybenzaldehyde with diethyl carbamate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale separation techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethyl ((3,4-dimethoxyphenyl)methylene)carbamate: A similar compound with one carbamate group instead of two.
Diethyl ((3,4-dimethoxyphenyl)methylene)urea: A related compound with a urea group instead of carbamate groups.
Uniqueness
Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate is unique due to its dual carbamate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVIWJDAULYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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